Cytotoxic Activity in Cancer Cell Lines
In vitro cytotoxicity evaluation of 4-amino-2-methylthio-5-(phenylsulfonyl)thiazole against human cancer cell lines yielded IC₅₀ values of 10.0 μM against HepG2 hepatocellular carcinoma cells, 12.5 μM against MDA-MB-231 breast adenocarcinoma cells, and 15.0 μM against HCT116 colorectal carcinoma cells . The reported mechanisms of action differ across cell lines: reactive oxygen species (ROS) generation in HepG2 cells, apoptosis induction in MDA-MB-231 cells, and cell cycle arrest in HCT116 cells . No direct head-to-head comparator data against specific analog compounds are available in the source literature; therefore, these values represent baseline activity for this specific substitution pattern and should be interpreted as class-level evidence for phenylsulfonyl-containing aminothiazoles.
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | HepG2: IC₅₀ = 10.0 μM; MDA-MB-231: IC₅₀ = 12.5 μM; HCT116: IC₅₀ = 15.0 μM |
| Comparator Or Baseline | No direct comparator data provided; baseline reference values not reported |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | In vitro cell viability assays; specific assay protocols, incubation times, and cell culture conditions not detailed in source |
Why This Matters
These IC₅₀ values establish the baseline cytotoxic potency of this specific substitution pattern, enabling researchers to benchmark SAR modifications against a defined starting point in analogous cancer cell line panels.
